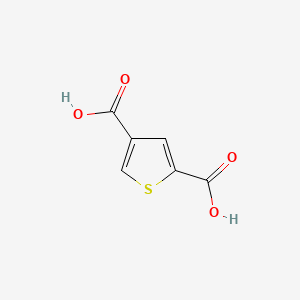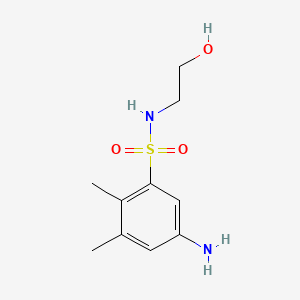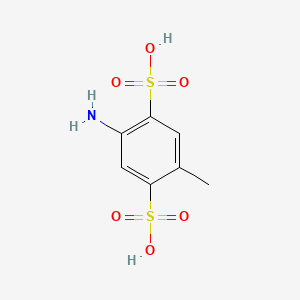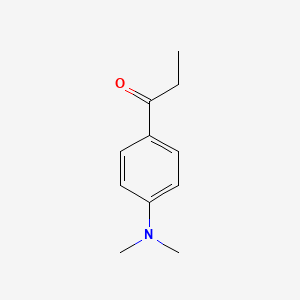
ácido tiofeno-2,4-dicarboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategic functionalization to introduce carboxylic acid groups. For example, 2,5-thiophenedicarboxylic acid derivatives have been synthesized through various methods, including the reaction of thiophenes with carbon tetrachloride and alcohol in the presence of catalysts, yielding esters that can be further processed into the desired acid forms (Khusnutdinov et al., 2008). These methodologies highlight the synthetic routes applicable to related compounds such as 2,4-Thiophenedicarboxylic acid.
Molecular Structure Analysis
The molecular structure of thiophene derivatives significantly influences their chemical behavior and applications. For instance, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, a monoester derivative of 2,5-thiophenedicarboxylic acid, exhibits a structure where the carboxylic acid and ester groups are nearly coplanar with the thiophene ring, facilitating specific intermolecular interactions (Xia et al., 2009). These structural insights are crucial for understanding the reactivity and properties of 2,4-Thiophenedicarboxylic acid.
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, leveraging their carboxylic acid functionalities. For example, thiophene-2-carbonyl chloride reacts with isocyanides and dialkyl acetylenedicarboxylates to produce highly functionalized furans, demonstrating the reactivity of thiophene carboxylic acids in multicomponent syntheses (Sayahi et al., 2015). These reactions underline the potential of 2,4-Thiophenedicarboxylic acid in synthetic chemistry.
Physical Properties Analysis
The physical properties of thiophene derivatives, such as crystallization behavior and thermal stability, are influenced by their molecular structures. Copolyesters derived from thiophenedicarboxylic acid exhibit variable crystallization behaviors and thermal properties based on their composition and microstructure, as shown in studies on bio-based copolyesters (Wang et al., 2019). These findings are relevant for understanding the physical characteristics of 2,4-Thiophenedicarboxylic acid and its derivatives.
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as their reactivity and interaction with other molecules, are key to their applications. The synthesis and characterization of thiophenediacylhydrazones from 2,5-thiophenedicarboxylic acid illustrate the compound's utility in producing new materials with specific characteristics (Ni Qing, 2003). These studies provide insight into the chemical versatility of 2,4-Thiophenedicarboxylic acid.
Aplicaciones Científicas De Investigación
Compuestos Biológicamente Activos
Los análogos basados en tiofeno, incluido el ácido tiofeno-2,4-dicarboxílico, han sido de interés para un número creciente de científicos como posibles clases de compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos .
Química Industrial y Ciencia de Materiales
Los derivados del tiofeno, incluido el this compound, se utilizan en química industrial y ciencia de materiales como inhibidores de la corrosión .
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos .
Transistores de Efecto de Campo Orgánicos (OFET)
El this compound y sus derivados se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) .
Diodos Orgánicos Emisores de Luz (OLED)
El this compound también se utiliza en la fabricación de diodos orgánicos emisores de luz (OLED) .
Polímeros de Coordinación
El this compound se utiliza en la síntesis de polímeros de coordinación basados en cobre . Estos polímeros exhiben áreas superficiales bajas pero calores isostéricos de adsorción de hidrógeno inusualmente altos .
Redes de Coordinación de Magnesio
El this compound puede utilizarse como un conector basado en tiofeno en la preparación de redes de coordinación de magnesio .
Síntesis de 2,5-bis-benzoxazoil-tiofeno (EBF)
El this compound también puede utilizarse como precursor en la síntesis de 2,5-bis-benzoxazoil-tiofeno (EBF) .
Safety and Hazards
Direcciones Futuras
The use of 2,4-Thiophenedicarboxylic acid in the synthesis of bio-based polyesters has been explored, with the aim of replacing traditional fossil-based polymers . The excellent thermal stability, mechanical properties, and UV shielding properties of these polyesters suggest potential applications in outdoor products .
Mecanismo De Acción
Target of Action
Thiophene-2,4-dicarboxylic acid, also known as 2,4-Thiophenedicarboxylic acid, is primarily used as a bridging ligand in the synthesis of metal-organic coordination polymers . These coordination polymers have been synthesized using double charged Sr (II) and Zn (II) cations . The compound’s primary targets are therefore these metal ions, which it binds to form coordination polymers .
Mode of Action
The compound interacts with its targets (metal ions) through coordination bonds, forming one-, two-, or three-dimensional polymeric structures . The resulting coordination polymers have diverse structures, including 2D coordination polymers and porous supramolecular frameworks . The compound’s mode of action is therefore the formation of these coordination bonds, which result in the creation of these diverse structures .
Biochemical Pathways
The biochemical pathways affected by thiophene-2,4-dicarboxylic acid are primarily related to the formation and properties of the resulting coordination polymers . These polymers have been shown to have interesting luminescent and magnetic properties . The compound’s effect on these pathways results in the creation of materials with these properties .
Pharmacokinetics
The compound is used in solvothermal conditions to synthesize coordination polymers This suggests that the compound may have good solubility in certain solvents, which could impact its bioavailability
Result of Action
The primary result of thiophene-2,4-dicarboxylic acid’s action is the formation of coordination polymers with diverse structures and properties . These polymers have been shown to have interesting luminescent and magnetic properties . The compound’s action therefore results in the creation of materials with these properties .
Action Environment
The action of thiophene-2,4-dicarboxylic acid is influenced by the environmental conditions under which it is used. For example, the compound is used in solvothermal conditions to synthesize coordination polymers . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pressure
Propiedades
IUPAC Name |
thiophene-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBDSGVPGCWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957568 | |
| Record name | Thiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36157-39-8 | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS269BLN3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 2,4-thiophenedicarboxylic acid and its derivatives?
A1: 2,4-Thiophenedicarboxylic acid serves as a versatile building block for synthesizing diverse polycyclic aromatic compounds. Research demonstrates its utility in creating:
- Fused thiophene systems: Derivatives of 2,4-thiophenedicarboxylic acid can undergo ring-closure reactions to form various fused thiophene systems. These include indenothiophenes , phenaleno[b]thiophenes , and cyclopentathiophenes . The specific ring system formed depends on the substituents present on the thiophene ring and the reaction conditions.
- Thieno[2,3-d]pyrimidine derivatives: Isothiocyanato derivatives of 2,4-thiophenedicarboxylic acid can be used to synthesize thieno[2,3-d]pyrimidine derivatives, which have shown potential as radioprotective and anticancer agents .
Q2: How does the position of substituents on the 2,4-thiophenedicarboxylic acid scaffold influence the outcome of ring-closure reactions?
A2: The position of substituents significantly impacts the regioselectivity of ring-closure reactions.
- Identical functional groups at positions 2 and 4: These typically lead to the formation of indeno[1,2-c]thiophene systems .
- More reactive functional groups at position 5: These favor the formation of indeno[2,1-b]thiophene systems .
Q3: What spectroscopic techniques are helpful in characterizing the structure of compounds derived from 2,4-thiophenedicarboxylic acid?
A3: Researchers utilize a combination of spectroscopic methods to confirm the structure of synthesized compounds:
- 1H-NMR spectroscopy: This technique is crucial in identifying the specific isomers formed during ring-closure reactions. The deshielding effect of carbonyl groups on neighboring protons provides valuable information about the relative positions of the fused rings , , .
- UV/Vis spectroscopy: This method helps differentiate between isomers based on the anellation side of the thiophene ring .
- IR spectroscopy and mass spectrometry: These techniques provide further structural confirmation and information about functional groups present in the synthesized compounds .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)



![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)


